4-Fluoro-3-methoxyaniline hydrochloride

Descripción general

Descripción

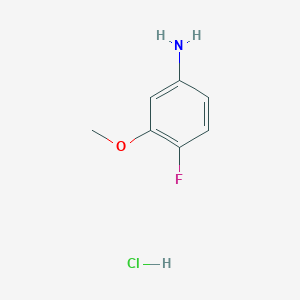

4-Fluoro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methoxyaniline hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4-fluoro-3-nitroanisole followed by reduction. The reaction typically involves the following steps:

Nitration: 4-Fluoroanisole is nitrated to form 4-fluoro-3-nitroanisole.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrochloride Formation: The resulting 4-fluoro-3-methoxyaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents

One of the most notable applications of 4-Fluoro-3-methoxyaniline hydrochloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of Bosutinib (SKI-606), a drug used for treating chronic myelogenous leukemia by inhibiting BCR-ABL and src tyrosine kinases . The synthesis pathway typically involves the coupling of 4-Fluoro-3-methoxyaniline with various other chemical entities to form complex structures that exhibit therapeutic properties.

Case Study: Synthesis of Bosutinib

In a study focused on synthesizing Bosutinib, this compound was utilized as a starting material. The reaction conditions included the use of palladium-catalyzed coupling reactions, demonstrating high yields (up to 93%) when optimized appropriately . This highlights the compound's role in advancing cancer therapeutics.

Organic Synthesis

Building Block for Dyes and Pigments

The compound is also employed as a building block in the production of dyes and pigments. Its ability to participate in electrophilic aromatic substitution reactions allows for modifications that yield vibrant colors suitable for various applications in textiles and plastics.

Data Table: Reaction Conditions for Dye Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | A mixture with an aromatic halide at elevated temperatures | 85 |

| Coupling with diazonium salts | Aqueous medium at low temperatures | 90 |

Material Science

Polymer Chemistry

this compound has been explored in polymer chemistry for creating conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices enhances electrical conductivity and stability.

Research Applications

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various spectroscopic techniques including NMR and HPLC. Its well-characterized properties allow researchers to calibrate instruments and validate methods effectively.

Mecanismo De Acción

The mechanism of action of 4-fluoro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-4-methoxyaniline hydrochloride

- 2-Bromo-4-methoxyaniline

- 3-Chloro-5-fluoro-4-methoxyaniline

Uniqueness

4-Fluoro-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

4-Fluoro-3-methoxyaniline hydrochloride is an organic compound with significant interest in various fields, particularly in medicinal chemistry and biological research. Its structure features a fluorine atom at the para position and a methoxy group at the meta position relative to the aniline functional group. This unique arrangement contributes to its diverse biological activities, including potential antimicrobial and anticancer properties.

- Molecular Formula : C₁₃H₁₃ClFNO

- Molecular Weight : 255.70 g/mol

- CAS Number : 22510-10-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors. The compound can function as both an inhibitor and activator depending on its structural modifications and the biological context in which it is applied.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes, which is crucial for its potential therapeutic applications. For instance, molecular docking studies have identified it as a candidate for c-Met kinase inhibition, a target relevant in cancer therapies.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown notable antimicrobial activity, suggesting their potential use in developing new antimicrobial agents.

- Anticancer Potential : The ability to inhibit c-Met kinase positions this compound as a candidate for cancer treatment strategies.

Case Studies

- Antimicrobial Activity : In a study evaluating various derivatives, compounds similar to this compound exhibited significant antimicrobial effects against multiple pathogens, indicating its potential as a scaffold for new antibiotics.

- Cancer Research : A study focused on the inhibition of c-Met kinase demonstrated that modifications in the structure of 4-Fluoro-3-methoxyaniline derivatives could enhance their efficacy against cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design.

Applications in Research

The compound serves multiple roles in scientific research:

- Intermediate in Synthesis : It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Studies : The compound is utilized in enzyme inhibition studies and as a building block for biologically active molecules.

Summary of Findings

| Biological Activity | Description |

|---|---|

| Antimicrobial | Significant activity against various pathogens; potential for new antibiotics |

| Anticancer | Inhibits c-Met kinase; relevant for cancer treatment strategies |

| Enzyme Inhibition | Acts as both inhibitor and activator depending on structural context |

Propiedades

IUPAC Name |

4-fluoro-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZURFHIRRDUVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620412 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-10-7 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.